3-(2-Amino-1,3-thiazol-4-yl)benzenesulfonyl fluoride
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Overview
Description
3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride is a compound that features a thiazole ring, which is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. The thiazole ring is known for its aromatic properties and reactivity, making it a valuable scaffold in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride typically involves the formation of the thiazole ring followed by sulfonylation and fluorination. One common method includes the reaction of 2-aminothiazole with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated product is then treated with a fluorinating agent like sulfur tetrafluoride to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Nucleophilic Addition: The amino group on the thiazole ring can undergo nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction can disrupt biochemical pathways and affect cellular functions . The thiazole ring also contributes to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities but lacking the sulfonyl fluoride group.
Benzene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the thiazole ring.
Thiazole-based Sulfonamides: Compounds with both thiazole and sulfonamide functionalities.
Uniqueness
3-(2-Aminothiazol-4-yl)benzene-1-sulfonyl fluoride is unique due to the combination of the thiazole ring and the sulfonyl fluoride group. This dual functionality enhances its reactivity and binding properties, making it a versatile compound for various applications .
Biological Activity
3-(2-Amino-1,3-thiazol-4-yl)benzenesulfonyl fluoride is a compound of significant interest in medicinal chemistry, particularly for its biological activities as an enzyme inhibitor. This article explores its mechanisms of action, biological effects, and relevant research findings.
The compound contains a sulfonyl fluoride group, which is known for its ability to form covalent bonds with nucleophilic sites on enzymes. This property allows it to act as an effective inhibitor of specific enzymes, particularly carbonic anhydrases. The selectivity and potency of this compound are highlighted by its inhibitory effects on carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis.
Key Mechanism:
- Inhibition of Carbonic Anhydrase IX :
- IC50 values range from 10.93 to 25.06 nM for CA IX.
- Strong selectivity over carbonic anhydrase II (CA II) with IC50 values between 1.55 and 3.92 μM .
Anticancer Properties
Research indicates that this compound has potential anticancer properties. It has been shown to induce apoptosis in MDA-MB-231 breast cancer cells, suggesting a mechanism through which it may inhibit tumor growth.
Interaction Studies
The compound binds effectively within the active site of CA IX through hydrogen bonds and coordination interactions with critical amino acids such as His94 and Thr200. These interactions are essential for its inhibitory activity and selectivity.
Research Findings
A summary of notable studies involving this compound includes:
Study | Findings |
---|---|
Inhibition Study | Demonstrated significant inhibition of CA IX with selective binding properties. |
Apoptosis Induction | Induced apoptosis in MDA-MB-231 cells, evidenced by increased annexin V-FITC positivity from 0.18% to 22.04% compared to control. |
Molecular Docking | Favorable binding interactions were observed in docking studies with CA IX (PDB ID: 5FL6). |
Case Studies
-
Study on Apoptosis Induction :
- In a controlled experiment, MDA-MB-231 cells treated with varying concentrations of the compound showed a significant increase in apoptosis markers.
- The study quantified the percentage of apoptotic cells using annexin V-FITC staining, revealing a dramatic increase in late apoptotic cells.
-
Selectivity Assessment :
- Comparative studies assessed the inhibitory effects on CA IX versus CA II, reinforcing the compound's specificity towards CA IX.
- The results indicated that while both isoforms were inhibited, the selectivity ratio significantly favored CA IX.
Properties
CAS No. |
2196-70-5 |
---|---|
Molecular Formula |
C9H7FN2O2S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H7FN2O2S2/c10-16(13,14)7-3-1-2-6(4-7)8-5-15-9(11)12-8/h1-5H,(H2,11,12) |
InChI Key |
AFNHIRAMRVVPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C2=CSC(=N2)N |
Origin of Product |
United States |
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